molecular formula C10H18N2O B13164955 1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine

Cat. No.: B13164955
M. Wt: 182.26 g/mol
InChI Key: QAQOWYQLJDTWHB-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine typically involves the reaction of cyclopropanecarbonyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine can be compared with other similar compounds, such as:

    1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine: Similar structure but with different substitution patterns on the piperidine ring.

    1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine: Contains an N-methyl group instead of a 4-methyl group.

    Cyclopropanecarbonyl derivatives: Various derivatives with different functional groups attached to the cyclopropane ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropanecarbonyl group attached to a piperidine ring. Its molecular formula and weight are crucial for understanding its reactivity and interaction with biological targets. The presence of a secondary amine and a carbonyl functional group enhances its potential for nucleophilic reactions, which are vital in biological systems.

Structural Features

FeatureDescription
Molecular Formula C₉H₁₄N₂O
Molecular Weight Approximately 166.22 g/mol
Functional Groups Cyclopropanecarbonyl, secondary amine

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can affect metabolic pathways.
  • Antiviral Properties : Research indicates its efficacy against viral infections, particularly through modulation of host cell kinases involved in viral replication.

Case Studies

  • Antiviral Activity : In a study examining the compound's effect on Dengue virus (DENV) infection, it was observed that this compound inhibited viral replication in human primary monocyte-derived dendritic cells (MDDCs). This suggests a promising therapeutic avenue for treating DENV-related diseases .
  • Enzyme Interaction : Another investigation focused on the compound's ability to inhibit AAK1 and GAK kinases, which play essential roles in viral infections. The results demonstrated that the compound could effectively reduce viral load in vitro, supporting its potential as a broad-spectrum antiviral agent .

Synthesis Approaches

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles to replace leaving groups in precursor compounds.
  • Carbonyl Addition Reactions : The carbonyl group can participate in various addition reactions, leading to the formation of the desired amine structure.

Medicinal Chemistry

The unique properties of this compound make it a candidate for further development in medicinal chemistry. Potential applications include:

  • Antiviral Drugs : Targeting viral replication mechanisms.
  • Enzyme Inhibitors : Developing selective inhibitors for therapeutic use in various diseases.

Research Implications

Ongoing research is vital to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure influence biological activity.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(3-amino-4-methylpiperidin-1-yl)-cyclopropylmethanone

InChI

InChI=1S/C10H18N2O/c1-7-4-5-12(6-9(7)11)10(13)8-2-3-8/h7-9H,2-6,11H2,1H3

InChI Key

QAQOWYQLJDTWHB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)C2CC2

Origin of Product

United States

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